REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:9][CH2:8]1.[C]=S.[Br:20]Br.[OH-].[Na+]>O>[Br:20][C:5]1[CH:4]=[CH:3][C:2]([N:7]2[CH2:12][CH2:11][N:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:9][CH2:8]2)=[N:1][CH:6]=1 |f:3.4,^3:17|
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Name
|
|
Quantity
|
150 g
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Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)N1CCN(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
1535 mL
|
Type
|
reactant
|
Smiles
|
[C]=S
|
Name
|
|
Quantity
|
32.8 mL
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Type
|
reactant
|
Smiles
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BrBr
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Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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300 mL
|
Type
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solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
To a stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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STIRRING
|
Details
|
Upon completion, stirring
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Type
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CUSTOM
|
Details
|
to reach room temperature
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Type
|
STIRRING
|
Details
|
After stirring for 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with trichloromethane
|
Type
|
WASH
|
Details
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The combined organic phases were washed with water
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
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Type
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ADDITION
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Details
|
46 ml of benzene were added to the residue
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Type
|
CUSTOM
|
Details
|
the whole was evaporated again
|
Type
|
WAIT
|
Details
|
Upon standing for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The oily phase was decanted
|
Type
|
CUSTOM
|
Details
|
the solid product was crystallized twice from 2,2'-oxybispropane at 10° C
|
Type
|
FILTRATION
|
Details
|
It was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)N1CCN(CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |